2,4,6,8-Tetramethylcyclotetrasiloxane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Silicone Polymers

TMCTS acts as a starting material for the synthesis of various silicone polymers [1]. These polymers possess unique properties like heat resistance, electrical insulation, and water repellency, making them valuable in diverse research fields. For instance, silicone polymers are crucial for fabricating microfluidic devices used in biological and chemical analysis [2].

Modifying Photoelectric Materials

Research explores TMCTS's potential for impregnating photoelectric materials [1]. This process can enhance the material's electrical conductivity and light sensitivity, leading to advancements in solar cell technology and photodetectors.

Deposition of Siloxane Films

TMCTS serves as a precursor for depositing thin films of silicon dioxide (SiO2) and other siloxane-based materials through techniques like chemical vapor deposition (CVD) [3]. These films find applications in microelectronics research for creating insulating layers in transistors and other microelectronic devices.

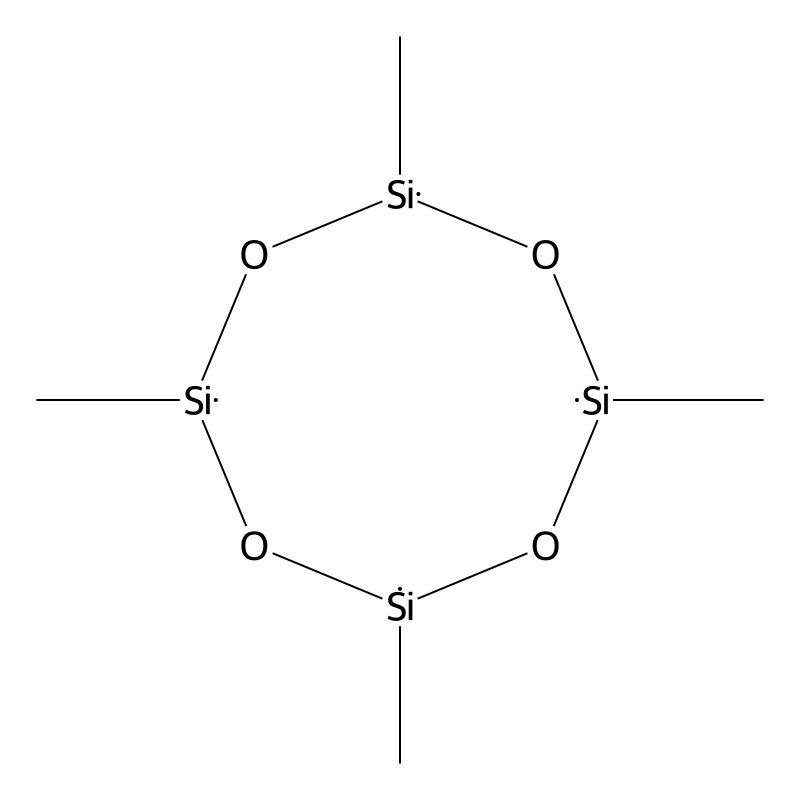

2,4,6,8-Tetramethylcyclotetrasiloxane is a cyclic siloxane compound with the chemical formula . It consists of a ring structure formed by alternating silicon and oxygen atoms, specifically four silicon atoms and four oxygen atoms. The compound features four methyl groups attached to the silicon atoms, which contribute to its unique physical and chemical properties. It is primarily used in various industrial applications due to its low viscosity and high thermal stability, making it suitable for use in silicone-based materials .

- Hydrosilylation: This reaction involves the addition of silane compounds to unsaturated organic substrates. For instance, 2,4,6,8-tetramethylcyclotetrasiloxane can undergo hydrosilylation with alkenes and alkynes in the presence of catalysts like platinum to form branched organosilicon compounds .

- Addition Reactions: The compound can react with unsaturated alkenes to produce various siloxane derivatives. This property is exploited in synthesizing a wide range of functional materials .

Several methods exist for synthesizing 2,4,6,8-tetramethylcyclotetrasiloxane:

- One-Pot Synthesis: A recent approach involves a one-pot method that utilizes platinum-catalyzed hydrosilylation of alkenes and alkynes. This method allows for the efficient production of various functional organocyclosiloxanes from 2,4,6,8-tetramethylcyclotetrasiloxane .

- Conventional Methods: Traditional methods may involve the polymerization of siloxanes or the reaction of silanes with cyclic siloxanes under specific conditions to yield the desired compound.

2,4,6,8-Tetramethylcyclotetrasiloxane has a variety of applications across different industries:

- Silicone Production: It is commonly used as a precursor in the synthesis of silicone polymers and elastomers.

- Coatings and Sealants: Due to its thermal stability and water repellency, it is utilized in manufacturing coatings and sealants for various surfaces.

- Cosmetics: The compound is often included in cosmetic formulations for its smooth texture and ability to impart a silky feel to products .

Interaction studies involving 2,4,6,8-tetramethylcyclotetrasiloxane primarily focus on its reactivity with other chemical species. Research has shown that it can effectively react with alkenes and alkynes through hydrosilylation reactions. These interactions are crucial for developing new organosilicon compounds with tailored properties for specific applications .

Several compounds share structural similarities with 2,4,6,8-tetramethylcyclotetrasiloxane. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Hexamethylcyclotrisiloxane | Cyclic Trisiloxane | Contains three silicon atoms; used in similar applications but with different reactivity. |

| Octamethylcyclotetrasiloxane | Cyclic Tetrasiloxane | Features eight methyl groups; exhibits higher viscosity and different thermal properties. |

| Decamethylcyclopentasiloxane | Cyclic Pentasiloxane | Contains five silicon atoms; known for its low surface tension and high volatility. |

Uniqueness

What sets 2,4,6,8-tetramethylcyclotetrasiloxane apart from its counterparts is its specific arrangement of methyl groups on the cyclotetrasiloxane ring. This configuration influences its reactivity profile and physical properties such as viscosity and thermal stability. Its ability to participate in hydrosilylation reactions makes it particularly valuable for synthesizing branched organosilicon compounds that are essential in various industrial applications .

2,4,6,8-Tetramethylcyclotetrasiloxane demonstrates distinctive thermodynamic characteristics that define its applicability in various systems. The compound exhibits remarkable thermal stability with well-defined temperature thresholds for decomposition [1]. Research on linear siloxanes reveals that thermal decomposition initiates at approximately 240°C for similar methylsiloxane compounds, establishing a framework for understanding cyclic siloxane behavior under thermal stress [1].

The phase transition properties of 2,4,6,8-Tetramethylcyclotetrasiloxane are characterized by a melting point of -69°C and a boiling point of 134°C at standard atmospheric pressure [2] [3]. These values demonstrate the compound's liquid state under ambient conditions, facilitating its use in various applications requiring fluid handling properties. The vapor pressure behavior follows predictable patterns, with measurements indicating 0.05-479 Pa at 20°C [2], reflecting relatively low volatility characteristics typical of cyclic siloxanes.

| Property | Value | Reference |

|---|---|---|

| Melting Point | -69°C | [2] [4] |

| Boiling Point | 134°C | [2] [5] [3] |

| Vapor Pressure | 0.05-479 Pa at 20°C | [2] |

| Density | 0.986 g/mL at 25°C | [2] [3] |

| Specific Gravity | 0.991 | [2] [6] |

| Viscosity | 6.9 mm²/s | [2] |

Thermodynamic stability studies on related cyclic siloxanes indicate that 2,4,6,8-Tetramethylcyclotetrasiloxane maintains structural integrity under moderate thermal conditions [7]. The thermal decomposition mechanism involves Si-O bond rearrangement leading to cyclic oligomer formation, with the compound demonstrating resistance to degradation below critical temperature thresholds [7]. At elevated temperatures exceeding 240°C, decomposition products include smaller cyclic siloxanes and volatile hydrocarbons, primarily methane and ethylene [8].

Phase behavior analysis reveals that 2,4,6,8-Tetramethylcyclotetrasiloxane exhibits immiscibility with water while demonstrating excellent solubility in most organic solvents [2] [6]. This amphiphobic-organophilic behavior stems from the hydrophobic methyl groups and the silicon-oxygen backbone, creating distinct interfacial properties that govern its application in heterogeneous systems.

The thermodynamic stability extends to chemical resistance against hydrolysis, with the compound showing hydrolytic sensitivity category 3, indicating reactivity with aqueous base solutions but stability under neutral conditions [2] [6]. This selective reactivity pattern enables controlled chemical transformations while maintaining stability during storage and handling under appropriate conditions.

Spectroscopic Fingerprints (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy

2,4,6,8-Tetramethylcyclotetrasiloxane exhibits characteristic infrared absorption patterns that provide definitive structural identification. The infrared spectrum demonstrates distinct absorption bands corresponding to specific molecular vibrations within the cyclic siloxane framework [9]. The Si-O stretching vibrations appear as strong absorptions in the 1000-1100 cm⁻¹ region, characteristic of siloxane backbone bonds [9]. The Si-H stretching vibrations manifest as prominent peaks around 2100-2160 cm⁻¹, confirming the presence of silicon-hydrogen bonds essential for the compound's reactivity [10].

Methyl group vibrations contribute significantly to the spectroscopic fingerprint, with C-H stretching modes appearing in the 2850-3000 cm⁻¹ region [10]. The asymmetric and symmetric methyl deformation bands occur at approximately 1410 and 1260 cm⁻¹, respectively, providing additional confirmation of the tetramethyl substitution pattern [10]. The Si-C stretching vibrations, characteristic of silicon-carbon bonds, appear as medium intensity absorptions around 800-850 cm⁻¹ [9].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic data for 2,4,6,8-Tetramethylcyclotetrasiloxane provides comprehensive structural elucidation across multiple nuclei. ¹H Nuclear Magnetic Resonance analysis reveals distinctive chemical shift patterns that confirm the molecular structure [10]. The silicon-bound hydrogen atoms appear as a characteristic signal at 4.73 ppm, consistent with the chemical environment of Si-H protons in cyclic siloxane systems [10]. The methyl groups attached to silicon atoms generate signals in the 0.17-0.30 ppm range, appearing as complex multipiples due to coupling with silicon nuclei [10].

¹³C Nuclear Magnetic Resonance spectroscopy demonstrates the carbon environments within the molecular framework. The methyl carbon atoms bonded to silicon appear at approximately 0.70 ppm, reflecting the electron-donating effect of silicon and the cyclic structure constraints [10]. This chemical shift is characteristic of silicon-bound methyl groups in organosiloxane compounds and provides definitive confirmation of the tetramethyl substitution pattern.

²⁹Si Nuclear Magnetic Resonance spectroscopy offers the most diagnostic information for silicon-containing compounds. The silicon nuclei in 2,4,6,8-Tetramethylcyclotetrasiloxane exhibit chemical shifts around -32.3 ppm [10], characteristic of silicon atoms in a methylhydrosiloxane environment within a cyclic framework. This chemical shift reflects the electronic environment created by the Si-O-Si linkages and the substituent pattern of one methyl and one hydrogen group per silicon atom [11] [12].

| Nuclear Magnetic Resonance Data | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | 4.73 | singlet | Si-H |

| ¹H Nuclear Magnetic Resonance | 0.17-0.30 | complex | Si-CH₃ |

| ¹³C Nuclear Magnetic Resonance | 0.70 | group | Si-CH₃ |

| ²⁹Si Nuclear Magnetic Resonance | -32.3 | group | Si(CH₃)(H)O |

Mass Spectrometry

Mass spectrometric analysis of 2,4,6,8-Tetramethylcyclotetrasiloxane provides molecular weight confirmation and fragmentation pattern information essential for structural verification [10]. The molecular ion peak appears at m/z 240.508, corresponding to the expected molecular formula C₄H₁₆O₄Si₄ [10]. The isotope pattern reflects the natural abundance of silicon isotopes, creating characteristic peak clusters that confirm the presence of four silicon atoms in the molecular structure.

Fragmentation patterns in mass spectrometry reveal the breakdown pathways characteristic of cyclic siloxanes. Common fragment ions include loss of methyl groups (M-15), silicon-hydrogen elimination, and ring-opening fragmentation products [10]. The base peak typically corresponds to trimethylsilyl cations (m/z 73), formed through rearrangement processes during ionization. These fragmentation patterns provide structural confirmation and distinguish 2,4,6,8-Tetramethylcyclotetrasiloxane from isomeric compounds or related siloxane structures.

Reactivity Patterns in Heterogeneous Systems

2,4,6,8-Tetramethylcyclotetrasiloxane demonstrates distinctive reactivity patterns when interacting with heterogeneous systems, particularly involving surface interactions and catalytic transformations. The compound's reactivity is fundamentally governed by the presence of four reactive Si-H bonds within the cyclic framework, enabling multiple simultaneous chemical transformations [13] [14].

In heterogeneous catalytic systems, 2,4,6,8-Tetramethylcyclotetrasiloxane undergoes hydrosilylation reactions with unsaturated organic compounds in the presence of platinum-based catalysts [13]. The Karstedt catalyst system demonstrates exceptional efficiency for these transformations, facilitating the addition of Si-H bonds across carbon-carbon double bonds with high selectivity [13]. Sequential hydrosilylation reactions enable the synthesis of branched organosilicon compounds bearing multiple functional groups, with reaction yields exceeding 90% under optimized conditions [13].

The heterogeneous reactivity extends to surface modification applications, where 2,4,6,8-Tetramethylcyclotetrasiloxane functions as a coupling agent between inorganic surfaces and organic matrices [15]. When applied to silica surfaces, the Si-H groups undergo condensation reactions with surface hydroxyl groups, forming covalent Si-O-Si linkages that anchor the cyclic siloxane framework to the substrate [14] [15]. This surface grafting mechanism creates hydrophobic modification layers with enhanced mechanical properties and chemical resistance.

| Reaction Type | Catalyst System | Temperature Range | Typical Yield | Product Applications |

|---|---|---|---|---|

| Hydrosilylation | Karstedt Platinum | 50-100°C | >90% | Coupling Agents |

| Surface Grafting | Acid Catalysis | 80-150°C | High Coverage | Hydrophobic Coatings |

| Dehydrocoupling | Lewis Acids | 25-80°C | >95% | Oligosiloxanes |

| Ring-Opening | Basic Conditions | 140°C | 97% | Linear Polymers |

The reactivity in heterogeneous systems also encompasses dehydrogenation reactions leading to siloxane bond formation [16]. Under Lewis acid catalysis, particularly with tris(pentafluorophenyl)borane hydrate, 2,4,6,8-Tetramethylcyclotetrasiloxane undergoes intermolecular dehydrocoupling reactions to form oligosiloxane networks [16]. These reactions proceed through silanol intermediate formation followed by condensation, demonstrating the compound's versatility in building complex siloxane architectures.

Surface interaction studies reveal that 2,4,6,8-Tetramethylcyclotetrasiloxane exhibits preferential adsorption on functionalized polymer surfaces [17]. When applied to vacuum ultraviolet-modified cyclo-olefin polymer substrates, the compound demonstrates selective deposition patterns based on surface energy differences [17]. The resulting organosilane layers undergo further transformation upon secondary vacuum ultraviolet treatment, converting to silicon oxide patterns with submicron precision [17].

The compound's reactivity in heterogeneous systems is influenced by moisture sensitivity, requiring controlled atmospheric conditions for optimal performance [2] [6]. The presence of trace water can initiate premature hydrolysis reactions, leading to undesired crosslinking or surface contamination. However, controlled hydrolysis under specific conditions enables the formation of silanol-terminated intermediates that enhance adhesion to hydroxylated surfaces [18].

The synthesis of 2,4,6,8-tetramethylcyclotetrasiloxane relies fundamentally on the careful selection of appropriate precursor materials and precise control of stoichiometric ratios to achieve optimal yields and selectivity. The most widely employed industrial approach utilizes methyldichlorosilane as the primary silicon-containing precursor [1] [2]. This choice is predicated on several advantageous characteristics: the compound provides the requisite methyl substituents for the target cyclic structure, possesses two reactive chlorine atoms enabling controlled hydrolysis, and maintains sufficient reactivity under moderate reaction conditions.

The stoichiometric relationship between methyldichlorosilane and water represents a critical control parameter that directly influences both the reaction pathway and product distribution. Industrial processes typically employ a stoichiometric equivalent of water, specifically 0.5 mole of water per mole of silicon-bonded chlorine [1] [2]. This precise ratio ensures complete hydrolysis of the chlorosilane bonds while minimizing the formation of unwanted side products such as excessive linear oligomers or larger cyclic species.

The hydrolysis reaction proceeds through a controlled mechanism wherein methyldichlorosilane undergoes sequential substitution reactions with water molecules. The initial hydrolysis step generates methylsilanol intermediates, which subsequently undergo condensation reactions to form siloxane bonds. The maintenance of proper stoichiometry prevents premature gelation and ensures the formation of the desired four-membered cyclic structure [1].

Advanced synthetic approaches have demonstrated the utility of alternative precursor systems, particularly silanediol-based routes. Research has shown that di(1-pyrenyl)silanediol can serve as an effective precursor when treated with weak bases such as tetraethylammonium acetate in acetonitrile [3] [4]. This approach offers enhanced functional group tolerance and operates under milder reaction conditions, though typically with lower yields ranging from 18 to 32 percent compared to the chlorosilane route.

The selection of co-reactants and auxiliary reagents also plays a crucial role in determining reaction outcomes. For instance, the use of excess water beyond the stoichiometric requirement can lead to increased formation of linear species, while insufficient water results in incomplete conversion and the presence of residual chlorosilane functionalities [2]. Similarly, the choice of organic solvents can significantly impact the stoichiometric requirements, as polar solvents may alter the solvation of reaction intermediates and influence the equilibrium between linear and cyclic products.

Catalytic Approaches for Ring-Formation

The formation of the cyclic tetrameric structure in 2,4,6,8-tetramethylcyclotetrasiloxane synthesis can be facilitated through various catalytic approaches, each offering distinct advantages in terms of selectivity, reaction conditions, and scalability. The most prominent catalytic systems encompass platinum-based complexes, particularly those employed in hydrosilylation reactions, as well as base and acid catalytic systems for ring-closing reactions.

Platinum-based catalytic systems, exemplified by Karstedt's catalyst, have proven exceptionally effective for functionalization reactions involving the tetramethylcyclotetrasiloxane framework [5] [6]. These catalysts operate through a well-established mechanism involving coordination of the platinum center to unsaturated substrates, followed by insertion into silicon-hydrogen bonds. Research has demonstrated that single-atom platinum catalysts supported on alumina nanorods exhibit remarkable activity with turnover numbers exceeding 10⁵, significantly surpassing conventional homogeneous platinum systems [5] [6].

The mechanism of platinum-catalyzed ring formation involves initial coordination of the metal center to silicon-hydride bonds, followed by oxidative addition and subsequent reductive elimination steps. This process enables the controlled formation of siloxane linkages while maintaining high selectivity for the desired cyclic architecture. Temperature optimization studies indicate that reactions proceed efficiently in the range of 80 to 120 degrees Celsius, with higher temperatures potentially leading to catalyst deactivation or unwanted side reactions [5].

Base-catalyzed approaches represent another significant category of ring-formation methodologies. The use of weak bases such as triethylamine or tetraethylammonium acetate enables controlled condensation of silanediol precursors under mild conditions [3] [4]. These systems operate through a nucleophilic activation mechanism wherein the base enhances the nucleophilicity of silanol groups, facilitating ring-closing condensation reactions. The choice of base strength critically influences the reaction pathway, with strong bases potentially leading to unwanted side reactions or polymer formation.

Research has revealed that the solvent environment plays a crucial role in base-catalyzed ring formation. Polar aprotic solvents such as acetonitrile provide optimal conditions for base-catalyzed cyclization, while non-polar solvents tend to favor linear oligomer formation [3]. This solvent dependence reflects the importance of stabilizing charged intermediates formed during the nucleophilic substitution process.

Acid-catalyzed ring formation represents an alternative approach that operates through electrophilic activation of silanol groups. However, these systems typically favor the formation of linear products over cyclic structures, particularly under conditions of high acidity [7]. The use of weak acids or carefully controlled acid concentrations can provide some selectivity toward cyclic products, though generally with lower efficiency compared to base-catalyzed systems.

Advanced catalytic approaches have explored the use of rhodium and iridium complexes for selective ring formation [8]. These systems offer unique advantages in terms of functional group tolerance and the ability to control product selectivity through ligand design. Neutral rhodium complexes tend to favor the formation of hydrosilanol intermediates, while cationic complexes promote further condensation to cyclic products [8].

Post-Synthetic Functionalization Strategies

The post-synthetic modification of 2,4,6,8-tetramethylcyclotetrasiloxane represents a versatile approach for introducing diverse functional groups and tailoring the properties of the cyclic siloxane framework for specific applications. These functionalization strategies capitalize on the reactive silicon-hydrogen bonds present in the tetramethylcyclotetrasiloxane structure, enabling the attachment of various organic and organometallic moieties.

Hydrosilylation reactions constitute the most widely employed post-synthetic functionalization approach for tetramethylcyclotetrasiloxane derivatives [9] [10]. This methodology involves the platinum-catalyzed addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, typically proceeding with high anti-Markovnikov selectivity. The reaction can accommodate a broad range of alkene and alkyne substrates, enabling the introduction of functional groups such as epoxy, ester, ether, and aromatic functionalities [9].

The development of one-pot sequential hydrosilylation procedures has significantly enhanced the synthetic utility of tetramethylcyclotetrasiloxane as a platform molecule [9] [11]. These approaches involve the initial hydrosilylation with allyltrimethoxysilane, followed by reaction with additional olefins or alkynes. This sequential strategy enables the preparation of branched organosilicon compounds with precisely controlled functional group distributions and yields ranging from 80 to 95 percent [9].

The Piers-Rubinsztajn reaction represents another powerful functionalization strategy that enables the selective modification of silicon-hydrogen bonds under mild conditions [12]. This approach utilizes tris(pentafluorophenyl)borane as a catalyst to promote the formation of silicon-oxygen bonds with alcohols or phenols. The reaction proceeds at room temperature and exhibits remarkable functional group tolerance, making it particularly suitable for the introduction of sensitive functionalities [12].

Research has demonstrated that vinyl-functionalized derivatives of tetramethylcyclotetrasiloxane can be selectively modified through the Piers-Rubinsztajn reaction while preserving the vinyl groups intact [12]. This selectivity enables the preparation of multi-functional derivatives with distinct reactive sites for subsequent chemical transformations. The yields for these transformations typically range from 60 to 90 percent, depending on the nature of the alcohol or phenol substrate [12].

Cross-metathesis reactions have emerged as a valuable tool for the post-synthetic modification of vinyl-substituted tetramethylcyclotetrasiloxane derivatives [12]. These reactions, catalyzed by ruthenium-based metathesis catalysts, enable the introduction of unsaturated functionalities while maintaining the integrity of the cyclic siloxane framework. The method is particularly effective for preparing derivatives with extended conjugated systems or polymer-reactive functionalities.

Palladium-catalyzed coupling reactions, including Heck and Sonogashira reactions, provide access to aryl and alkynyl-substituted tetramethylcyclotetrasiloxane derivatives [12]. These transformations enable the introduction of aromatic and acetylenic functionalities, which are particularly valuable for electronic and optical applications. While the yields for these reactions are typically moderate (40 to 80 percent), they provide access to functionality that is difficult to achieve through other methods [12].

Ring-opening polymerization represents a unique functionalization strategy that utilizes tetramethylcyclotetrasiloxane as a monomer for the preparation of functional polysiloxanes [13] [14]. This approach can be initiated through either cationic or anionic mechanisms, enabling the controlled synthesis of polymers with predictable molecular weights and narrow polydispersity indices. The polymerization can be conducted in continuous flow systems, providing opportunities for large-scale production of functionalized siloxane materials [14].

The development of tandem processes combining ring-opening polymerization with subsequent hydrosilylation has enabled the one-pot synthesis of end-functionalized polysiloxanes [14]. These processes utilize octamethylcyclotetrasiloxane as a starting material, which undergoes ring-opening polymerization to generate reactive polysiloxane intermediates. Subsequent hydrosilylation with vinyl-containing compounds provides access to polymers with terminal functional groups such as ethylene glycol, epoxy, methacrylate, and hydrocarbon chains [14].

Advanced functionalization strategies have explored the use of tetramethylcyclotetrasiloxane as a platform for preparing hybrid organic-inorganic materials [12]. The incorporation of multiple functional groups within a single cyclic framework enables the preparation of materials with unique properties, including enhanced thermal stability, controlled hydrophobicity, and tailored mechanical properties. These materials find applications in areas ranging from protective coatings to electronic devices.

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 2302 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 2247 of 2302 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

General Manufacturing Information

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-: ACTIVE